molecular formula C69H114O37 B12779841 Alliumoside E CAS No. 56625-83-3

Alliumoside E

Cat. No.: B12779841
CAS No.: 56625-83-3
M. Wt: 1535.6 g/mol
InChI Key: ZWNYQZLYFIWZCE-XDQXKVLTSA-N
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Description

Alliumoside A is a natural compound with significant ambiguity in its structural classification across literature. It is reported in two distinct contexts:

  • As a steroid glycoside (saponin): Derived from Allium cepa (onion) and other Liliaceae species, it is identified as a spirostane-type saponin with the molecular formula C₃₃H₅₂O₈ and a molecular weight of 576.771 g/mol . Synonyms include Trillin, Polyphyllin A, and Funkioside A.
  • As a flavonoid glycoside: Described in some sources as Isorhamnetin 4-glucoside or Quercetin 3'-methoxy-4'-O-β-D-glucopyranoside (C₂₂H₂₂O₁₂), isolated from Allium cepa .

For this comparison, we focus on the saponin classification due to its prevalence in recent studies.

Properties

CAS No.

56625-83-3

Molecular Formula

C69H114O37

Molecular Weight

1535.6 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2S)-4-[(6R,7S,9S,13R,16S)-16-[(2R,3R,4S,5R,6R)-3-[(2S,3R,4S,5S,6R)-6-[[(2R,3S,4R,5S,6R)-5-[(2S,3S,4R,5S,6R)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C69H114O37/c1-23(21-92-61-50(85)44(79)39(74)33(17-70)97-61)9-14-69(91)24(2)38-32(106-69)16-31-29-8-7-27-15-28(10-12-67(27,5)30(29)11-13-68(31,38)6)96-66-59(58(43(78)36(20-73)100-66)104-64-52(87)46(81)41(76)35(19-72)99-64)105-65-53(88)47(82)42(77)37(101-65)22-93-60-54(89)48(83)56(25(3)94-60)102-62-55(90)49(84)57(26(4)95-62)103-63-51(86)45(80)40(75)34(18-71)98-63/h7,23-26,28-66,70-91H,8-22H2,1-6H3/t23-,24-,25+,26+,28-,29?,30?,31?,32?,33+,34+,35+,36+,37+,38?,39+,40+,41+,42+,43+,44-,45-,46-,47-,48+,49+,50+,51+,52+,53+,54-,55-,56+,57+,58-,59+,60+,61+,62-,63-,64-,65-,66+,67-,68-,69+/m0/s1

InChI Key

ZWNYQZLYFIWZCE-XDQXKVLTSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O[C@@H]3[C@H]([C@@H]([C@H](O[C@H]3O[C@H]4CC[C@@]5(C6CC[C@]7(C(C6CC=C5C4)CC8C7[C@@H]([C@](O8)(CC[C@H](C)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)C)C)C)CO)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O)O)O)O)O[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O

Canonical SMILES

CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)COC9C(C(C(C(O9)C)OC2C(C(C(C(O2)C)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O)O)O)O)C)C)OC1(CCC(C)COC1C(C(C(C(O1)CO)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Alliumoside E involves multiple steps, starting from the extraction of the steroidal sapogenin from plant sources. The sapogenin is then subjected to glycosylation reactions to attach the sugar moieties. Common reagents used in these reactions include glycosyl donors such as glucopyranosyl and rhamnopyranosyl derivatives, along with catalysts like Lewis acids to facilitate the glycosylation process.

Industrial Production Methods

Industrial production of this compound typically involves the extraction of the compound from Allium species, such as garlic and onions. The extraction process includes solvent extraction, purification through chromatography, and crystallization to obtain the pure compound. Advances in biotechnological methods, such as microbial fermentation, are also being explored to enhance the yield and efficiency of this compound production.

Chemical Reactions Analysis

Types of Reactions

Alliumoside E undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups in the sugar moieties can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The double bonds in the steroidal backbone can be reduced to form saturated derivatives.

    Substitution: The glycosidic bonds can be hydrolyzed under acidic or enzymatic conditions to release the sugar moieties.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for the reduction of double bonds.

    Substitution: Acidic conditions using hydrochloric acid or enzymatic hydrolysis with glycosidases are employed.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes from hydroxyl groups.

    Reduction: Formation of saturated steroidal derivatives.

    Substitution: Release of monosaccharides like glucose and rhamnose.

Scientific Research Applications

    Chemistry: Used as a model compound for studying glycosylation reactions and the synthesis of complex glycosides.

    Biology: Investigated for its role in plant defense mechanisms and its potential as a natural pesticide.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities.

    Industry: Utilized in the development of natural health products and supplements due to its bioactive properties.

Mechanism of Action

The mechanism of action of Alliumoside E involves its interaction with various molecular targets and pathways:

    Molecular Targets: this compound interacts with enzymes and receptors involved in inflammatory and oxidative stress pathways.

    Pathways Involved: It modulates the activity of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), leading to the inhibition of pro-inflammatory cytokine production and reduction of oxidative stress.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight Source Key Structural Features
Alliumoside A C₃₃H₅₂O₈ 576.77 g/mol Allium cepa (onion) Spirostane aglycone, 3-O-monoglucoside
Trillin C₃₃H₅₂O₈ 576.77 g/mol Trillium tschonoskii Spirostane backbone, identical to Alliumoside A; synonymity disputed
Melongoside B Not specified Not specified Solanum melongena Furostane-type saponin; additional hydroxylation at C-26
Funkioside A C₃₉H₆₂O₁₂ 746.91 g/mol Reineckia carnea Furostane aglycone with di-glycosylation at C-3 and C-26

Key Differences:

Aglycone Backbone :

  • Alliumoside A and Trillin share a spirostane skeleton, whereas Melongoside B and Funkioside A feature furostane backbones, which differ in ring oxidation and side-chain configurations .
  • Furostanes are biosynthetic precursors to spirostanes, often converted during plant stress or processing .

Glycosylation Patterns: Alliumoside A has a single glucose unit at C-3, while Funkioside A contains two sugar moieties (e.g., glucose and rhamnose) at C-3 and C-26 . Melongoside B may include a unique hydroxyl group at C-26, influencing its solubility and bioactivity .

Biological Sources :

  • Alliumoside A is primarily isolated from Allium species (e.g., onion), whereas Trillin is sourced from Trillium and Funkioside A from Reineckia .

Pharmacological and Analytical Considerations

Table 2: Pharmacological Activities

Compound Reported Activities Analytical Methods
Alliumoside A Anticancer, anti-inflammatory, immunomodulatory HPLC-DAD, NMR, Mass Spectrometry
Trillin Cytotoxic, antifungal TLC, HPLC-ELSD
Funkioside A Antioxidant, hepatoprotective IR Spectroscopy, GC-MS

Research Findings:

  • Alliumoside A demonstrates cytotoxicity against human cancer cell lines (e.g., HepG2), attributed to its spirostane core inducing apoptosis .
  • Funkioside A shows superior antioxidant activity compared to Alliumoside A, likely due to its furostane structure and additional glycosylation .
  • Trillin ’s antifungal properties are enhanced by its hydrophobic aglycone, enabling membrane disruption in pathogens .

Discrepancies and Challenges in Literature

  • Nomenclature Conflicts: The dual classification of Alliumoside A (saponin vs. flavonoid) suggests possible errors in early isolation reports or regional naming conventions .
  • Structural Variability: Minor differences in glycosylation or hydroxylation are often overlooked in broad-spectrum studies, leading to inconsistent bioactivity data .

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